Mupirocin calcium

説明

Mupirocin calcium is an antibiotic formulation used topically to treat infections caused by bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). It is effective in eliminating nasal carriage of S. aureus among health care workers and has been shown to have a corresponding effect on hand carriage . Mupirocin calcium is available in ointment and cream formulations and has been used to treat secondarily infected traumatic lesions and dermatoses . It has also demonstrated antifungal activity against a range of dermatophytes and Pityrosporum spp. . The clinical development of mupirocin has shown it to be safe and effective for the treatment of impetigo and other skin infections .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic pathway is complex, involving type I polyketide synthase multifunctional proteins and numerous single-function proteins. This pathway is part of the trans-AT group, which is characterized by separate acyltransferase activity and features such as in-cis methyltransferase domains and a trans-acting HMG-CoA synthase-cassette. These elements are responsible for inserting α- and β-methyl groups into the compound. Despite its complexity, many aspects of the mupirocin biosynthetic pathway remain to be elucidated .

Molecular Structure Analysis

Mupirocin has a unique chemical structure that is unrelated to any other class of antibiotics. Its mode of action is distinct, targeting the bacterial isoleucyl-tRNA synthetase, which is essential for protein synthesis. This specificity contributes to its effectiveness against resistant strains of bacteria and its lack of cross-resistance with other antibacterial agents .

Chemical Reactions Analysis

Mupirocin's mode of action involves the inhibition of isoleucyl-tRNA synthetase, thereby preventing the incorporation of isoleucine into bacterial proteins, which is crucial for bacterial growth and replication. This mechanism is also observed in its antifungal activity, where it inhibits the same enzyme in fungi, affecting the incorporation of amino acids and RNA precursors . Resistance to mupirocin can occur through the acquisition of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more similar to the eukaryotic enzyme .

Physical and Chemical Properties Analysis

Mupirocin is formulated as a 2% concentration in ointments and creams for topical application. It is not absorbed systemically in significant amounts when applied topically, which minimizes the risk of systemic side effects. The compound is stable and retains its antibacterial activity when applied to the skin. Adverse events associated with mupirocin are generally mild and infrequent . Resistance to mupirocin is rare, but when it occurs, it is often associated with the presence of a large plasmid in resistant strains of S. aureus .

科学的研究の応用

Effects on Nasal Epithelial Cells

Mupirocin calcium impacts human nasal epithelial cells by significantly reducing their ciliary beat frequency (CBF) in a time- and concentration-dependent manner. This finding is crucial, as mupirocin calcium is often used for nasal decolonization in patients with Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). However, this reduction in CBF suggests that its application should be carefully monitored (Birk et al., 2016).

Mupirocin Resistance in Staphylococcus aureus

Research highlights the clinical relevance of mupirocin resistance in Staphylococcus aureus. Resistance to mupirocin can compromise the effectiveness of decolonizing strategies for S. aureus or MRSA. The study underscores the association between increased use of mupirocin and the emergence of resistance due to enhanced selective pressure (Hetem & Bonten, 2013).

Antibiotic Production and Resistance Mechanisms

The synthesis and resistance mechanisms of mupirocin, a polyketide antibiotic, have been a focus of research. Produced by Pseudomonas fluorescens, it is used to control MRSA carriage and treat various skin infections. Low-level resistance arises from mutations in the mupirocin target, while high-level resistance is due to an alternate isoleucyl-tRNA synthetase. Understanding these mechanisms can lead to the development of new antibiotics (Thomas et al., 2010).

Microsphere Formulation for Controlled Delivery

The technological feasibility of delivering mupirocin using alginate microspheres has been studied, revealing the potential for controlled delivery of the antibiotic. This could have implications for the treatment of various bacterial infections, especially in topical applications (Shanmugam, 2016).

Quorum-Sensing in Biosynthesis

The biosynthesis of mupirocin involves quorum-sensing-dependent regulation. This discovery indicates a sophisticated mechanism where bacterial communication influences the production of this antibiotic. Understanding this process can offer insights into how bacterial populations coordinate antibiotic production (El-Sayed et al., 2001).

Prophylactic Use in Surgery

Studies on mupirocin's use as a prophylactic agent in elective surgery show mixed results. Its application for decolonizing MRSA carriers pre-surgery can potentially reduce surgical site infections (SSIs). However, the heterogeneity of study designs leads to inconclusive recommendations for its general use in elective surgeries (Trautmann et al., 2007).

Safety And Hazards

特性

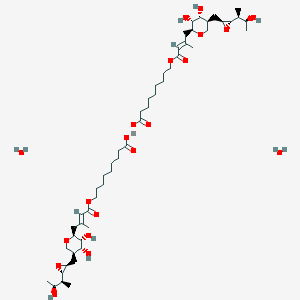

IUPAC Name |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHVILIIHBIMQU-YJGQQKNPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H90CaO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mupirocin calcium | |

CAS RN |

115074-43-6 | |

| Record name | Mupirocin calcium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115074436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 9-((3-methyl-1-oxo-4-(tetrahydro-3,4-dihydroxy-5-((3-(2-hydroxy-1- methylpropyl)oxiranyl)methyl)-2H-pyran-2-yl)-2-butenyl)oxy)-, calcium salt (2:1) dihydrate(2S- (2alpha(E),3beta,4beta,5alpha(2R*,3R*(1R*,2R*))))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUPIROCIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG38I2P540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

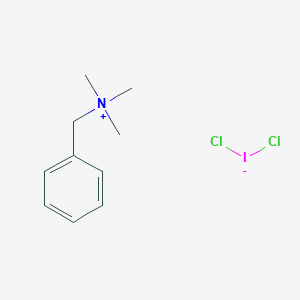

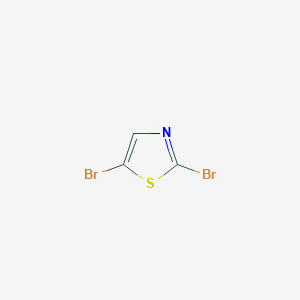

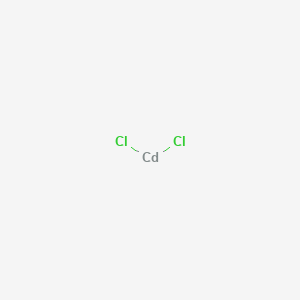

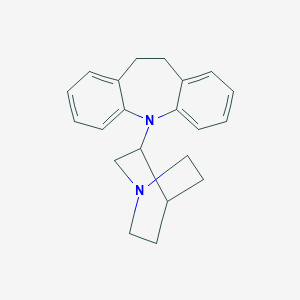

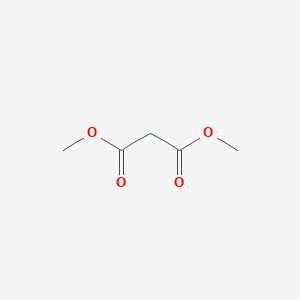

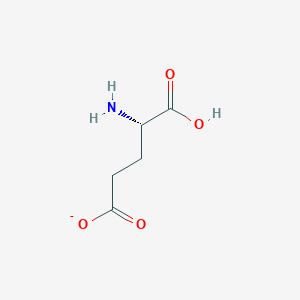

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

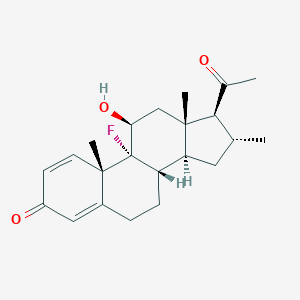

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)